N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-3-7-16(8-4-14)21-24-23-18-11-12-20(25-26(18)21)28-13-19(27)22-17-9-5-15(2)6-10-17/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVOTFQYEMAKIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multiple steps:
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Formation of the Triazolopyridazine Core: : This step often starts with the cyclization of appropriate precursors, such as hydrazine derivatives and pyridazine intermediates, under controlled conditions. The cyclization reaction can be facilitated by using catalysts or specific reaction conditions to ensure high yield and purity.
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Introduction of the p-Tolyl Groups: : The p-tolyl groups are introduced through substitution reactions, where the triazolopyridazine core reacts with p-tolyl halides or other suitable p-tolyl-containing reagents. This step may require the use of bases or other activating agents to promote the substitution reaction.
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Thioacetamide Formation: : The final step involves the introduction of the thioacetamide moiety. This can be achieved by reacting the intermediate compound with thioacetic acid or its derivatives under appropriate conditions, such as heating or the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the triazolopyridazine core or the p-tolyl groups, potentially leading to the formation of reduced derivatives with different biological activities.
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Substitution: : The compound can participate in various substitution reactions, especially at the p-tolyl groups or the nitrogen atoms in the triazolopyridazine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution Reagents: Halides, nucleophiles, and electrophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced forms of the compound. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves multi-step organic reactions where the triazole and pyridazine moieties are incorporated into the acetamide framework. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing the triazole moiety have shown promising results as inhibitors of topoisomerase II and DNA intercalators, which are crucial for cancer treatment. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer).
| Cell Line | IC50 Value (µM) |
|---|---|
| HepG2 | 6.29 |
| MDA-MB-231 | 3.91 |
These values suggest that modifications in the structure can enhance cytotoxicity against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that similar triazole derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values provide insight into the effectiveness of these compounds against various microbial strains.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 31.2 |
These results indicate a potential for developing new antimicrobial agents based on this compound's structure.
Case Studies
- Anticancer Research : A study published in PMC6268833 demonstrated that derivatives of triazolo-pyridazine compounds exhibited significant inhibition on cancer cell proliferation through modulation of signaling pathways involved in cell growth and survival.
- Antimicrobial Evaluation : In another investigation, a series of related compounds were tested against various bacterial strains using disc diffusion methods. Results indicated that certain derivatives showed enhanced antibacterial effects compared to standard antibiotics.
Mechanism of Action
The mechanism of action of N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyridazine core can bind to active sites or allosteric sites, modulating the activity of the target protein. The p-tolyl groups and thioacetamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Modifications and Key Analogs
The following table summarizes structurally related compounds and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Electronic Effects : Substituents like 4-fluorophenyl (721964-51-8) introduce electron-withdrawing effects, which may strengthen hydrogen bonding in target interactions compared to the electron-donating p-tolyl groups .
- Bioactivity : The methyl-substituted analog (108825-65-6) demonstrates specific Lin28 inhibition, highlighting the role of minimal steric bulk in enzyme binding . In contrast, bulkier p-tolyl groups in the target compound may favor kinase or receptor antagonism.
- Synthetic Accessibility : Methyl or small aryl substituents (e.g., 891117-12-7) are synthetically simpler, whereas p-tolyl groups require multi-step coupling, impacting yield and scalability .
Structure-Activity Relationship (SAR) Insights
- Triazolo Core : The [1,2,4]triazolo[4,3-b]pyridazine scaffold is critical for π-π stacking and hydrophobic interactions in biological targets.
- Substituent Position :
- Acetamide Modifications : Polar groups (e.g., tetrahydrofuran in 868968-98-3) improve solubility but may reduce blood-brain barrier penetration .
Biological Activity
N-(p-tolyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound belonging to the class of triazolo-pyridazines. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound allow it to interact with various biological targets, influencing critical cellular pathways.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 348.46 g/mol. The presence of the p-tolyl group and the triazole-pyridazine framework contributes to its potential biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridazines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of key enzymes or disruption of cellular processes essential for bacterial survival .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 0.25 μg/mL |
| Compound B | E. coli | 0.5 μg/mL |
| N-(p-tolyl)... | S. aureus, E. coli | TBD |
Anticancer Potential
This compound has been investigated for its anticancer properties. Studies have demonstrated that compounds in this class can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth and survival. For example, they may inhibit histone deacetylases (HDACs) or topoisomerases, which are crucial for cancer cell cycle regulation .
Case Study: Anticancer Activity
In vitro studies on derivatives similar to this compound showed promising results against various cancer cell lines:
- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer).
- Results : IC50 values ranged from 5 μM to 15 μM depending on the specific derivative and cell line tested.
The mechanism by which this compound exerts its effects involves interactions with cellular proteins that modulate signaling pathways critical for cell survival and proliferation. This includes:
- Inhibition of Kinases : Potentially affecting pathways involved in cell cycle regulation.
- Enzyme Modulation : Targeting enzymes like HDACs that are implicated in cancer progression.
Q & A
Q. Methodological Considerations :
Q. Table 1: Synthetic Conditions and Yields
| Step | Solvent | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aminolysis | THF | SOCl₂ | 0–25°C | 65–75 | |
| Alkylation | DMF | K₂CO₃ | 80°C | 50–60 | |
| Purification | Ethanol | Recrystallization | RT | 85–90 |
Which spectroscopic techniques confirm the compound’s structure, and what are diagnostic signals?
Basic Research Question
Characterization relies on:
- ¹H/¹³C NMR :
- IR Spectroscopy :
- Mass Spectrometry : High-resolution MS confirms molecular ion [M+H]⁺ matching the theoretical mass (±1 ppm) .
How can computational modeling optimize synthesis and predict reactivity?
Advanced Research Question
Quantum mechanical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) are used to:
Q. Example Workflow :
DFT Optimization : Geometry optimization of intermediates.
Activation Energy Analysis : Identify rate-limiting steps.
Solvent Modeling : COSMO-RS to simulate solvent effects .
How to resolve contradictions in bioactivity data across studies?
Advanced Research Question
Discrepancies may arise from:
Q. Methodological Solutions :
- Standardized Protocols : Use WHO-recommended cell lines and controls.
- Meta-Analysis : Pool data from multiple studies using Bayesian statistics .
What strategies guide structure-activity relationship (SAR) studies for this compound?
Advanced Research Question
Focus on modular modifications:
- Triazolo-Pyridazine Core : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to enhance target binding .
- Thioacetamide Linker : Vary alkyl chain length to balance lipophilicity and solubility .
- p-Tolyl Substituents : Replace with heteroaromatic rings (e.g., pyridine) to probe π-π interactions .
Q. Table 2: SAR Trends
| Modification | Bioactivity Change | Solubility (logP) | Reference |
|---|---|---|---|
| -F at C3 of pyridazine | ↑ Potency | +0.3 | |
| Methyl → Ethyl linker | ↓ Cytotoxicity | -0.5 |
What purification methods ensure high-purity product?
Basic Research Question
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification .
- Recrystallization : Ethanol/water (8:2) yields >95% pure crystals .
- HPLC : Reverse-phase C18 columns for final purity validation (≥98%) .
How to design bioactivity assays while minimizing cytotoxicity?
Advanced Research Question
- In Vitro Assays : Use luciferase-based reporters for real-time target engagement monitoring .
- Counter-Screening : Test against HEK293 cells to identify off-target effects .
- Dose Escalation : Start at 1 nM–10 µM with 72-hour exposure to capture delayed toxicity .
What safety protocols are critical during handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
